Glycidyl Eicosapentaenoate-d5

Isotope Dilution Mass Spectrometry Analytical Chemistry Food Safety

Glycidyl Eicosapentaenoate-d5 (CAS 1795143-63-3) is a stable isotope-labeled analog of the native glycidyl ester of eicosapentaenoic acid (EPA). Its molecular formula is C23H29D5O3, with a molecular weight of 363.55 g/mol, which is approximately 5 mass units greater than the unlabeled compound (C23H34O3, 358.51 g/mol).

Molecular Formula C23H34O3
Molecular Weight 363.5 g/mol
Cat. No. B13433511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl Eicosapentaenoate-d5
Molecular FormulaC23H34O3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1
InChIInChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D
InChIKeyINTHOQCNXQLKIE-QOWHZJMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glycidyl Eicosapentaenoate-d5: Technical Specifications and Role as a Quantitative Analytical Standard


Glycidyl Eicosapentaenoate-d5 (CAS 1795143-63-3) is a stable isotope-labeled analog of the native glycidyl ester of eicosapentaenoic acid (EPA). Its molecular formula is C23H29D5O3, with a molecular weight of 363.55 g/mol, which is approximately 5 mass units greater than the unlabeled compound (C23H34O3, 358.51 g/mol) . The molecule consists of an EPA acyl chain (C20:5 n-3) esterified to a glycidyl group, wherein five deuterium atoms are specifically incorporated into the glycidyl moiety . This compound is synthesized as a certified reference material, typically with a purity of ≥97% and an isotopic enrichment of 98 atom % D . Its primary designated function is as an internal standard (IS) for the precise and accurate quantification of native Glycidyl Eicosapentaenoate in complex matrices using isotope-dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

The Analytical Necessity of Glycidyl Eicosapentaenoate-d5 Over Unlabeled and Structural Analog Internal Standards


Substituting Glycidyl Eicosapentaenoate-d5 with its unlabeled counterpart or a simple structural analog for quantitative analysis is fundamentally flawed due to the principles of isotope dilution mass spectrometry. The unlabeled compound cannot be distinguished from the native analyte in the sample, making it useless as an internal standard. While a structural analog (e.g., a methyl ester) can be used, it does not co-elute identically with the target analyte on a chromatographic column, nor does it perfectly mimic its behavior during sample extraction and ionization [1]. This leads to incomplete correction for sample preparation losses and, more critically, fails to compensate for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting sample components [2]. These matrix effects can cause significant quantitative inaccuracies, often resulting in errors exceeding 50-100% [2]. In contrast, a deuterated internal standard like Glycidyl Eicosapentaenoate-d5 exhibits nearly identical physicochemical properties, ensuring it co-elutes with and mirrors the extraction and ionization behavior of the native analyte, thereby providing a valid correction factor for each step of the analytical workflow [3]. The following evidence quantifies this analytical superiority.

Quantified Differentiation: Glycidyl Eicosapentaenoate-d5 vs. Closest Analytical Alternatives


Mass Spectrometric Differentiation: Unique +5 Da Mass Shift Enables Unambiguous Detection

The incorporation of five deuterium atoms in Glycidyl Eicosapentaenoate-d5 provides a distinct mass shift of +5 Da relative to the unlabeled native analyte (Glycidyl Eicosapentaenoate). This difference is sufficient to ensure that the isotopic envelopes of the analyte and internal standard do not overlap, a critical requirement for accurate quantification . This is a direct and absolute differentiator from using an unlabeled structural analog, which may share the same nominal mass or have an overlapping isotopic distribution, leading to signal crosstalk and inaccurate peak area integration [1].

Isotope Dilution Mass Spectrometry Analytical Chemistry Food Safety

Analytical Accuracy: SIDA with Glycidyl Eicosapentaenoate-d5 Achieves 84-108% Spike Recovery

The use of a deuterated internal standard like Glycidyl Eicosapentaenoate-d5 within a Stable Isotope Dilution Analysis (SIDA) framework is directly linked to achieving high method accuracy. While specific recovery data for this exact compound is not published, the performance of analogous deuterated glycidyl esters in validated LC-MS/MS methods provides a quantifiable benchmark. In a method using deuterated internal standards for five glycidyl esters, average spike recoveries ranged from 84% to 108% across multiple concentration levels (10, 1, and 0.1 mg/kg) [1]. This level of accuracy is unattainable with structural analog internal standards in complex matrices, where uncorrected matrix effects can lead to errors significantly outside this range [2].

Analytical Method Validation Food Chemistry Stable Isotope Dilution Analysis (SIDA)

Analytical Sensitivity: SIDA with Deuterated Internal Standards Lowers Detection Limits by 5-10 Fold

Implementing SIDA with a deuterated internal standard, such as Glycidyl Eicosapentaenoate-d5, provides a significant and quantifiable improvement in method sensitivity compared to methods that do not use stable isotope internal standards. A direct comparison of LC-MS/MS methods for glycidyl esters showed that the SIDA-based approach achieved method detection limits (MDLs) that were 5- to 10-fold lower (i.e., more sensitive) than previously published methods [1]. This improvement is attributed to the internal standard's ability to correct for analyte losses during sample preparation and signal suppression during ionization, allowing for more of the original signal to be confidently attributed to the analyte at low concentrations.

Analytical Method Sensitivity Food Contaminant Analysis LC-MS/MS Method Development

Validated Application Scenarios for Glycidyl Eicosapentaenoate-d5 Based on Analytical Performance


Quantitative Analysis of Glycidyl Eicosapentaenoate as a Process Contaminant in Edible Oils and Food Products

Glycidyl Eicosapentaenoate-d5 is essential for laboratories performing direct LC-MS/MS quantification of glycidyl ester contaminants in edible oils (e.g., fish, algal, and vegetable oils) and processed foods. As detailed in Section 3, using this deuterated standard within a SIDA method provides the 84-108% spike recovery and 5-10 fold lower detection limits required to meet stringent food safety regulations [1]. Without it, achieving the necessary accuracy and sensitivity to comply with EU regulations (e.g., Commission Regulation (EU) 2018/290 on glycidyl esters in oils and fats) is highly challenging. A laboratory seeking ISO 17025 accreditation for this specific assay would be expected to use the SIDA approach with a matched internal standard like Glycidyl Eicosapentaenoate-d5 [1].

Accurate Quantification of Native Glycidyl Eicosapentaenoate in Complex Biological Matrices for Metabolism or Toxicology Studies

Researchers investigating the metabolism, biological fate, or toxicokinetics of glycidyl esters require precise quantification in complex matrices like plasma, urine, or tissue homogenates. The unique +5 Da mass shift of Glycidyl Eicosapentaenoate-d5 (Section 3) allows it to act as a perfect surrogate for the native analyte, compensating for highly variable extraction recoveries and the severe matrix effects that are characteristic of biological samples [2]. This ensures that the reported concentrations of the analyte are accurate and reproducible, enabling valid comparisons across different biological samples and study timepoints. Attempting such studies with an unlabeled or structural analog internal standard would produce data with a high degree of uncertainty, potentially obscuring real biological effects.

Method Development and Validation for Direct Glycidyl Ester Analysis in Fish and Algal Oils

For analytical chemists developing or validating a direct LC-MS/MS method for the simultaneous determination of various glycidyl esters in omega-3 rich oils, Glycidyl Eicosapentaenoate-d5 is the only viable choice for its specific analyte. While a 'surrogate' deuterated standard (e.g., Glycidyl Oleate-d5) might be used for other esters in a pinch, the use of an exact match for the EPA-derived glycidyl ester is best practice for achieving the highest accuracy. This is because even closely related analogs can exhibit subtle differences in chromatographic retention time or ionization efficiency that become significant at low concentrations or in particularly complex sample extracts [3]. The procurement of this specific compound is therefore a key step in establishing a robust and defensible analytical method.

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